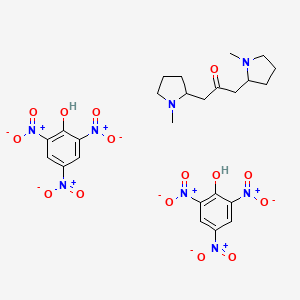
Einecs 279-485-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Einecs 279-485-8 involve the reaction of (1-methylpyrrolidin-2-yl)methyl with bis (4-chlorophenoxy)acetate in the presence of hydrochloric acid. The industrial production methods typically involve the use of solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Einecs 279-485-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 279-485-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 279-485-8 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Einecs 279-485-8 can be compared with other similar compounds, such as:
(1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate: Similar in structure but without the hydrochloride component.
Bis (4-chlorophenoxy)acetate: Lacks the (1-methylpyrrolidin-2-yl)methyl group.
(1-methylpyrrolidin-2-yl)methyl acetate: Lacks the bis (4-chlorophenoxy) group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
80484-34-0 |
|---|---|
Molecular Formula |
C25H30N8O15 |
Molecular Weight |
682.6 g/mol |
IUPAC Name |
1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H24N2O.2C6H3N3O7/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11-12H,3-10H2,1-2H3;2*1-2,10H |
InChI Key |
LBIDCMMPFWFNQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















